molecular formula C15H20N6O3S B3004305 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1251686-62-0

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B3004305
CAS RN: 1251686-62-0
M. Wt: 364.42
InChI Key: GCTCDEYGUUKCKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their potential applications in various fields. In the context of the compound "1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide," we can draw parallels from the synthesis methods described in the provided papers. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines to afford the target pyrazole carboxylates . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate substituents at the relevant positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical properties and biological activity. The compound of interest likely possesses a complex structure with multiple substituents that influence its conformation and reactivity. For example, a novel pyrazole derivative with a dihedral angle of 78.51° between the pyrazole and thiophene rings has been synthesized, indicating a twisted conformation that could be relevant for the compound . The molecular geometry and electronic structure of such compounds can be optimized and calculated using ab-initio methods, which would be essential for understanding the molecular structure of "1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide" .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be explored through their functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a corresponding carboxamide . This suggests that the amide group in the compound of interest could be introduced through a similar reaction involving the appropriate carboxylic acid precursor and amine. Additionally, the presence of substituents such as methoxy and methyl groups could influence the reactivity and selectivity of such functionalization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The compound "1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide" is expected to exhibit properties such as thermal stability, which can be assessed through techniques like TG-DTG . The intermolecular interactions, such as hydrogen bonding, can be extended through a 3D network, contributing to the compound's stability and solubility . The solvent effects on the structural parameters and the non-linear optical properties are also aspects that can be studied to gain a comprehensive understanding of the compound's properties .

properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3S/c1-9-17-18-15(25-9)16-12(22)10-4-6-21(7-5-10)14(23)11-8-20(2)19-13(11)24-3/h8,10H,4-7H2,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCDEYGUUKCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

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